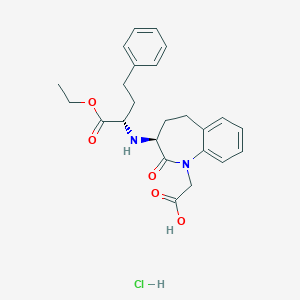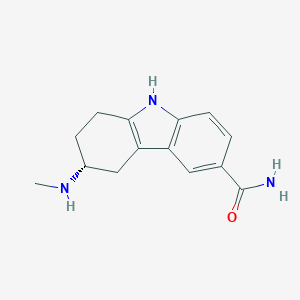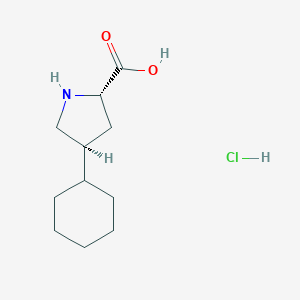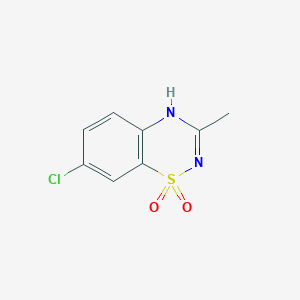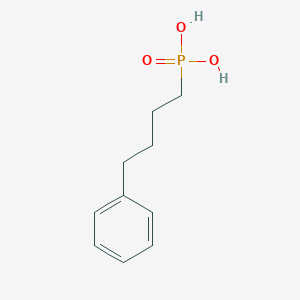
Abiraterone acetate
Overview
Description
Abiraterone acetate, sold under the brand name Zytiga among others, is a medication used to treat prostate cancer . Specifically, it is used together with a corticosteroid for metastatic castration-resistant prostate cancer (mCRPC) and metastatic high-risk castration-sensitive prostate cancer (mCSPC) . It is taken by mouth .
Synthesis Analysis
An improved procedure for the preparation of abiraterone acetate has been described. The process highlights reduced reaction time, isolation with acid–base treatment without involving column chromatography, multiple crystallization, and is amenable to large-scale synthesis .Molecular Structure Analysis
The molecular formula of Abiraterone acetate is C26H33NO2 .Chemical Reactions Analysis
Abiraterone acetate is a prodrug of abiraterone, which is a potent, selective, and orally bioavailable inhibitor of CYP17A1 (CYP450c17), an enzyme that catalyzes two key serial reactions (17α hydroxylase and 17,20 lyase) in androgen and estrogen biosynthesis resulting in the formation of DHEA and androstenedione, which may ultimately be metabolized into testosterone .Physical And Chemical Properties Analysis
Abiraterone acetate has a molecular weight of 391.55 g/mol . It is soluble in ethanol . The melting point of Abiraterone acetate is 144 to 145 °C .Scientific Research Applications
Prostate Cancer Treatment
Abiraterone acetate is primarily used in the treatment of metastatic castration-resistant prostate cancer (mCRPC). It works as a prodrug of abiraterone, inhibiting androgen biosynthesis by blocking the CYP17 enzyme, which is crucial for testosterone production .
Androgen Synthesis Inhibition
Research has shown that abiraterone is converted to a metabolite that inhibits a wider range of activities related to androgen synthesis, potentially offering more effective clinical outcomes in prostate cancer treatment than abiraterone itself .
Pharmacokinetics Enhancement
Due to its low solubility and permeability, efforts have been made to develop abiraterone acetate tablets with enhanced oral bioavailability. This aims to improve the release and absorption of the drug, making it more effective .
Food Effect Investigation
Studies have investigated the positive food effect on abiraterone absorption, examining how lipids and lipid digestion products impact its solubility, conversion to abiraterone, and passive permeation .
Mechanism of Action
Safety and Hazards
Abiraterone acetate tablets should not be handled by a woman who is pregnant or who may become pregnant. This medicine can harm an unborn baby or cause miscarriage . In males whose partners can become pregnant, birth control is recommended . It is also associated with hypokalaemia, hypertension and fluid retention or oedema, secondary to its mechanism of action, and cardiac adverse events and hepatotoxicity .
Future Directions
properties
IUPAC Name |
[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33NO2/c1-17(28)29-20-10-12-25(2)19(15-20)6-7-21-23-9-8-22(18-5-4-14-27-16-18)26(23,3)13-11-24(21)25/h4-6,8,14,16,20-21,23-24H,7,9-13,15H2,1-3H3/t20-,21-,23-,24-,25-,26+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIQSJCZCSLXRZ-UBUQANBQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CC=C4C5=CN=CC=C5)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC=C4C5=CN=CC=C5)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3049043 | |
| Record name | Abiraterone acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3049043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Abiraterone acetate | |
CAS RN |
154229-18-2 | |
| Record name | Abiraterone acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154229-18-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Abiraterone acetate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154229182 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Abiraterone acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=748121 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Abiraterone acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=749227 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Abiraterone acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3049043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ABIRATERONE ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EM5OCB9YJ6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Abiraterone acetate?
A: Abiraterone acetate is a prodrug that is metabolized to Abiraterone, a potent and irreversible inhibitor of cytochrome P450 17A1 (CYP17A1). [] CYP17A1 is an enzyme crucial for androgen biosynthesis, catalyzing two key steps: 17α-hydroxylase and C17,20-lyase. [] By inhibiting CYP17A1, Abiraterone effectively blocks the production of androgens (including testosterone) from the testes, adrenal glands, and even within the tumor itself. [, ] This is particularly important in castration-resistant prostate cancer (CRPC), where tumors can continue to grow despite low levels of circulating testosterone by utilizing these alternative androgen sources. [, ]
Q2: What is the molecular formula and weight of Abiraterone acetate?
A: While the provided abstracts do not specify the molecular formula and weight of Abiraterone acetate, several papers focus on its structural characteristics and modifications. For detailed spectroscopic data and characterization of Abiraterone acetate and its metabolites, refer to the research by [].
Q3: How stable is Abiraterone acetate under various conditions?
A: The stability of Abiraterone acetate under different conditions has been a significant area of research. Studies have explored various formulation strategies to enhance its stability, solubility, and bioavailability. [, , , ] For instance, nanocrystal technology has been investigated to improve the dissolution rate and oral bioavailability of Abiraterone acetate. []
Q4: What is the pharmacokinetic profile of Abiraterone acetate?
A: Abiraterone acetate is administered orally and is rapidly converted to its active metabolite, Abiraterone. [, ] Food significantly impacts the absorption of Abiraterone acetate, leading to a several-fold increase in exposure when taken with a high-fat meal compared to fasting conditions. [] Therefore, it is generally recommended to administer Abiraterone acetate in a fasted state to minimize variability in drug exposure. []
Q5: How efficacious is Abiraterone acetate in treating prostate cancer?
A: Abiraterone acetate, in combination with prednisone, has demonstrated significant antitumor activity in various settings of prostate cancer, including metastatic castration-resistant prostate cancer (mCRPC) and metastatic hormone-sensitive prostate cancer (mHSPC). [, , , , , , ] Clinical trials have shown improvements in overall survival, progression-free survival, and prostate-specific antigen (PSA) response rates compared to placebo or other standard treatments. [, , , , ]
Q6: Are there any known mechanisms of resistance to Abiraterone acetate?
A: Despite its efficacy, resistance to Abiraterone acetate is a significant clinical challenge. While the provided abstracts do not delve deep into specific resistance mechanisms, they highlight the dynamic evolution of CRPC and the emergence of resistant phenotypes following treatment. [, ] Ongoing research aims to understand the genomic and molecular mechanisms underlying Abiraterone resistance and develop strategies to overcome it. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



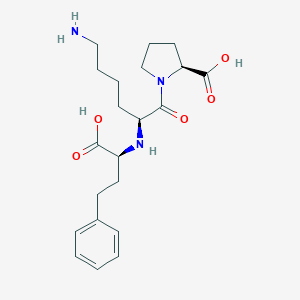

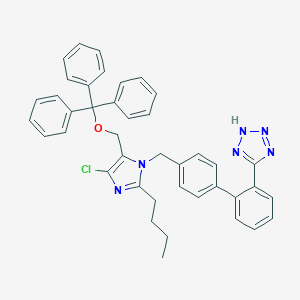

![{2-Butyl-5-chloro-3-[2'-(1-trityl-1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-3H-imidazol-4-yl}-methanol](/img/structure/B193138.png)
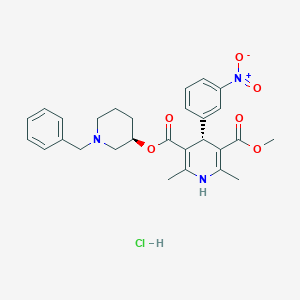
![2-[4-[(2-Butyl-4-chloro-5-formylimidazol-1-yl)methyl]phenyl]benzonitrile](/img/structure/B193153.png)
![5-(4'-Methyl-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole](/img/structure/B193154.png)
